4-benzyl-2-(3-methoxybenzyl)-[1,2,4]triazolo[4,3-a]quinazoline-1,5(2H,4H)-dione
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Overview
Description
4-benzyl-2-(3-methoxybenzyl)-[1,2,4]triazolo[4,3-a]quinazoline-1,5(2H,4H)-dione is a heterocyclic compound that belongs to the class of triazoloquinazolines. These compounds are known for their diverse biological activities and potential applications in medicinal chemistry. The structure of this compound includes a triazole ring fused with a quinazoline moiety, which is further substituted with benzyl and methoxybenzyl groups.
Preparation Methods
The synthesis of 4-benzyl-2-(3-methoxybenzyl)-[1,2,4]triazolo[4,3-a]quinazoline-1,5(2H,4H)-dione typically involves multi-step reactions starting from readily available precursors. One common synthetic route includes the following steps:
Formation of the Triazole Ring: The triazole ring can be synthesized through cyclization reactions involving hydrazine derivatives and appropriate carbonyl compounds.
Fusion with Quinazoline: The triazole ring is then fused with a quinazoline moiety through nucleophilic substitution or cycloaddition reactions.
Substitution with Benzyl and Methoxybenzyl Groups:
Industrial production methods may involve optimization of reaction conditions, such as temperature, solvent, and catalysts, to achieve higher yields and purity.
Chemical Reactions Analysis
4-benzyl-2-(3-methoxybenzyl)-[1,2,4]triazolo[4,3-a]quinazoline-1,5(2H,4H)-dione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide to form corresponding quinazoline N-oxides.
Reduction: Reduction reactions using agents like sodium borohydride or lithium aluminum hydride can convert the compound to its reduced forms.
Substitution: The compound can undergo nucleophilic substitution reactions, where the benzyl or methoxybenzyl groups can be replaced with other substituents using appropriate nucleophiles.
Cyclization: The compound can participate in cyclization reactions to form more complex heterocyclic structures.
Common reagents and conditions used in these reactions include organic solvents (e.g., dichloromethane, ethanol), catalysts (e.g., palladium, copper), and specific reaction temperatures and times.
Scientific Research Applications
4-benzyl-2-(3-methoxybenzyl)-[1,2,4]triazolo[4,3-a]quinazoline-1,5(2H,4H)-dione has several scientific research applications:
Medicinal Chemistry: The compound is studied for its potential as an anticancer, antifungal, and antibacterial agent due to its ability to interact with various biological targets.
Biological Research: It is used in research to understand its mechanism of action and its effects on different biological pathways.
Chemical Biology: The compound serves as a tool to study the interactions between small molecules and biological macromolecules.
Industrial Applications: It is explored for its potential use in the development of new pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of 4-benzyl-2-(3-methoxybenzyl)-[1,2,4]triazolo[4,3-a]quinazoline-1,5(2H,4H)-dione involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit the activity of certain enzymes by binding to their active sites, thereby blocking their catalytic functions. It can also interact with receptors on cell surfaces, modulating signal transduction pathways and affecting cellular responses.
Comparison with Similar Compounds
Similar compounds to 4-benzyl-2-(3-methoxybenzyl)-[1,2,4]triazolo[4,3-a]quinazoline-1,5(2H,4H)-dione include other triazoloquinazolines and triazole derivatives. These compounds share structural similarities but differ in their substituents and specific biological activities. For example:
4-chloro-8-methyl[1,2,4]triazolo[4,3-a]quinoxaline: Known for its antiviral and antimicrobial activities.
[1,2,4]triazolo[4,3-b][1,2,4,5]tetrazine-based compounds: Studied for their energetic material properties.
1,2,3-triazole derivatives: Widely used in medicinal chemistry for their diverse pharmacological activities.
Properties
IUPAC Name |
4-benzyl-2-[(3-methoxyphenyl)methyl]-[1,2,4]triazolo[4,3-a]quinazoline-1,5-dione |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H20N4O3/c1-31-19-11-7-10-18(14-19)16-27-24(30)28-21-13-6-5-12-20(21)22(29)26(23(28)25-27)15-17-8-3-2-4-9-17/h2-14H,15-16H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ALOYXYHXUYJGJG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1)CN2C(=O)N3C4=CC=CC=C4C(=O)N(C3=N2)CC5=CC=CC=C5 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H20N4O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
412.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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